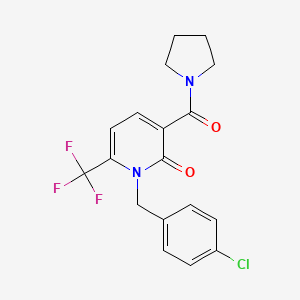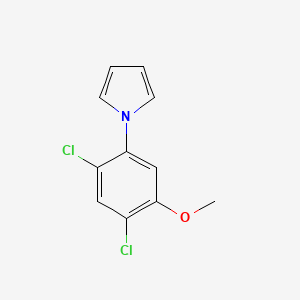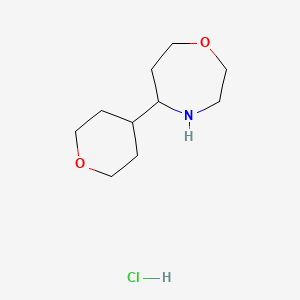
1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The chlorobenzyl group is introduced via nucleophilic substitution reactions.
- Conditions: Use of chlorobenzyl halides and appropriate nucleophiles under controlled temperatures.
Addition of the Pyrrolidinylcarbonyl Group:
- This step involves the acylation of the pyridinone core with a pyrrolidinylcarbonyl chloride.
- Conditions: Use of acylating agents, often in the presence of a base to neutralize the by-products.
Incorporation of the Trifluoromethyl Group:
- The trifluoromethyl group is typically introduced through electrophilic or nucleophilic trifluoromethylation reactions.
- Conditions: Use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, often under inert atmospheres to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale and efficiency required.
Optimization of Reaction Conditions: To maximize yield and purity, including temperature control, solvent selection, and reaction time management.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridinone Core:
- Starting with a suitable pyridine derivative, the core structure is often synthesized through cyclization reactions.
- Conditions: Use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The trifluoromethyl group, in particular, enhances its binding affinity and metabolic stability.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can act as agonists or antagonists, influencing signal transduction pathways.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-methyl-2(1H)-pyridinone: Substitutes the trifluoromethyl group with a methyl group, affecting its reactivity and potency.
Uniqueness: 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its chemical stability and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-13-5-3-12(4-6-13)11-24-15(18(20,21)22)8-7-14(17(24)26)16(25)23-9-1-2-10-23/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZBYWCZLLTAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2596321.png)
![(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2596322.png)
![5-bromo-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2596324.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2596325.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2596326.png)
![tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2596327.png)
![4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2596328.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-methoxyacetamide](/img/structure/B2596330.png)


![(E)-N-[(1-Benzylimidazol-2-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2596335.png)

![(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B2596341.png)

